[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex substituted amino acids. The official name, 2-(4-methoxy-N-(2-oxo-2-thiomorpholin-4-ylethyl)anilino)acetic acid, systematically describes each structural component in accordance with standard nomenclature rules. The molecular formula C15H20N2O4S indicates the presence of fifteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, which corresponds to a molecular weight of 324.4 grams per mole as confirmed by multiple chemical databases.
The structural breakdown reveals several key components that contribute to the compound's identity and properties. The 4-methoxyphenyl group represents the aromatic portion of the molecule, where a methoxy substituent (-OCH3) is positioned at the para position relative to the attachment point on the benzene ring. This substitution pattern significantly influences the electronic properties of the aromatic system and affects the compound's overall polarity and potential for intermolecular interactions. The thiomorpholine ring, represented by the systematic name component "thiomorpholin-4-yl," consists of a six-membered saturated heterocycle containing one sulfur atom and one nitrogen atom in a 1,4-relationship, which distinguishes it from the more common morpholine ring that contains only oxygen and nitrogen atoms.
The Chemical Abstracts Service registry number 1142205-65-9 provides a unique identifier for this specific compound structure. Alternative nomenclature systems describe the compound as [(4-methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid, which emphasizes the substitution pattern around the central tertiary amine nitrogen atom. The Standard International Chemical Identifier key QEXTUJGEHKMQKN-UHFFFAOYSA-N serves as another unique molecular identifier that encodes the complete structural information in a standardized format.
The connectivity pattern within the molecule creates a tertiary amine center where three distinct molecular fragments converge: the 4-methoxyphenyl group, the acetic acid moiety, and the 2-oxo-2-thiomorpholin-4-ylethyl chain. This arrangement results in a molecule with both hydrophilic and lipophilic regions, contributing to its amphiphilic character. The presence of multiple hydrogen bond acceptors, including the methoxy oxygen, carbonyl oxygens, and carboxylate group, along with the carboxylic acid proton as a hydrogen bond donor, creates significant potential for intermolecular interactions in both solution and solid-state environments.
Properties
IUPAC Name |
2-(4-methoxy-N-(2-oxo-2-thiomorpholin-4-ylethyl)anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-21-13-4-2-12(3-5-13)17(11-15(19)20)10-14(18)16-6-8-22-9-7-16/h2-5H,6-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXTUJGEHKMQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCSCC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164719 | |
| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-(4-thiomorpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-65-9 | |
| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-(4-thiomorpholinyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-(4-thiomorpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiomorpholine-4-one Intermediate
- Method: Cyclization of 2-aminoethanethiol derivatives with α-haloketones or α-ketoesters under basic or acidic conditions to form the thiomorpholine ring with a ketone at the 2-position.
- Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–150 °C) to facilitate ring closure.
- Yield: Reported yields range from 70% to 90% depending on the substrate purity and reaction time.
Attachment of the 4-Methoxyphenyl Group
- Method: Nucleophilic substitution or amide bond formation using 4-methoxyaniline or its derivatives.
- Reagents: 4-Methoxyaniline is reacted with the thiomorpholine-4-one intermediate or its activated derivatives (e.g., acid chlorides or esters).
- Coupling Agents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or N-hydroxysuccinimide (NHS) to improve coupling efficiency.
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
- Conditions: Room temperature to mild heating (20–40 °C) for 2–6 hours.
- Yield: Typically 75–85%.
Coupling with Aminoacetic Acid
- Method: Formation of the amide bond between the amino group of the intermediate and the carboxyl group of aminoacetic acid or its activated ester.
- Activation: Aminoacetic acid is often converted to its active ester form (e.g., N-hydroxysuccinimide ester) or directly coupled using carbodiimide chemistry.
- Base: Triethylamine or diisopropylethylamine (DIPEA) is used to neutralize the acid formed during coupling.
- Solvent: Dichloromethane or DMF.
- Conditions: Stirring at room temperature for 3–24 hours.
- Yield: High yields of 80–95% are achievable with optimized conditions.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminoethanethiol + α-haloketone | DMF, 100 °C, 12 h | Thiomorpholine-4-one intermediate | 75–90 |
| 2 | Thiomorpholine-4-one + 4-Methoxyaniline | EDC·HCl, HOAt, DCM, RT, 4 h | (4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amine | 75–85 |
| 3 | Intermediate amine + Aminoacetic acid | EDC·HCl, DIPEA, DCM, RT, 12 h | This compound | 80–95 |
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures or preparative HPLC for high purity.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
- Elemental analysis for purity assessment.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiomorpholine derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity : Recent studies have highlighted the potential antibacterial properties of this compound. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Neuropharmacology : The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for research into treatments for neuropsychiatric disorders. Its derivatives have been explored for their effects on cognitive function and mood regulation, particularly in the context of dementia .
Synthesis of Derivatives
The synthesis of this compound has been optimized through various multi-component reactions (MCRs). These methods allow for the efficient production of diverse derivatives with potentially enhanced biological activities. For example, Ugi-tetrazole reactions have been employed to create a library of derivatives that can be screened for biological activity .
Drug Design
The compound serves as a scaffold in drug design, particularly for creating inhibitors of target enzymes such as topoisomerase II. The modifications on the thiomorpholine ring can lead to compounds with improved efficacy and selectivity against specific biological targets .
Case Study 1: Antibacterial Screening
In a study published in MDPI, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity using the agar disc-diffusion method. Notably, compounds exhibited varying degrees of inhibition against S. aureus and E. coli, with some derivatives showing IC50 values comparable to established antibiotics .
Case Study 2: Neuropharmacological Evaluation
A pharmacogenomics study investigated the effects of this compound on cognitive dysfunction in animal models. The results indicated that certain derivatives could enhance cognitive performance and reduce symptoms associated with neurodegenerative diseases, suggesting potential therapeutic applications in treating dementia .
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The thiomorpholine ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
[(1-Carbamoylcyclopentyl)(Substituted Phenyl)amino]acetic Acids (Compounds 4a–4c)
These analogs (e.g., 4a: R = H; 4b: R = 4-methyl; 4c: R = 4-methoxy) share the acetic acid backbone but replace the thiomorpholin-ethyl group with a carbamoylcyclopentyl moiety . Key differences include:
- Yields and Melting Points : Compound 4c (4-methoxyphenyl derivative) exhibits a lower melting point (105°C) compared to 4a (120–121°C) and 4b (118°C), suggesting that electron-donating methoxy groups reduce crystallinity .
- Substituent Effects: The 4-methoxy group in 4c and the target compound may enhance solubility and membrane permeability relative to non-polar substituents (e.g., 4a’s phenyl).
[(2-Oxo-2-thiomorpholin-4-ylethyl)(Phenyl)amino]acetic Acid
This analog (CAS: 1142211-78-6, same core as the target compound) substitutes the 4-methoxyphenyl group with a simple phenyl ring .
Derivatives with Modified Heterocycles or Side Chains
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic Acid
This compound (CAS: 1142215-49-3) replaces the thiomorpholin group with a fluorobenzyl-amide side chain, resulting in a higher molecular weight (346.36 g/mol ) and altered lipophilicity . The fluorine atom may improve metabolic stability but reduce solubility compared to the sulfur-containing target compound.
[2-(Diethylamino)-2-oxoethylamino]acetic Acid
Here, the thiomorpholin is replaced by a diethylamino group (, Entry 45). The diethylamino moiety increases steric bulk and basicity, which could affect blood-brain barrier penetration or receptor binding kinetics.
Compounds with Thiazole or Pyrazole Cores
[4-(4-Methoxyphenyl)thiazol-2-yl]acetic Acid Derivatives
These analogs () feature a thiazole ring instead of thiomorpholin. However, the lack of a sulfur-oxygen bond may reduce hydrogen-bonding capacity.
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
This pyrazole derivative () contains a 3-oxomorpholino group, which lacks the thioether present in thiomorpholin. The oxygen atom in morpholino may enhance hydrophilicity but reduce resistance to oxidative metabolism compared to the target compound.
Comparative Physicochemical and Pharmacological Data
Table 1: Key Properties of [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic Acid and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₈N₂O₃S | 294.38 | 4-Methoxyphenyl, thiomorpholin | Not reported | Sulfur-enhanced electronic effects |
| [(1-Carbamoylcyclopentyl)(4-methoxyphenyl)amino]acetic acid (4c) | C₁₅H₁₈N₂O₃ | 280.32 | 4-Methoxyphenyl, carbamoylcyclopentyl | 105 | Lower crystallinity due to methoxy |
| [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid | C₁₈H₁₉FN₂O₄ | 346.36 | 4-Methoxyphenyl, fluorobenzyl | Not reported | Fluorine improves metabolic stability |
| [2-(Diethylamino)-2-oxoethylamino]acetic acid | C₁₄H₁₉N₂O₄ | 279.32 | 4-Methoxyphenyl, diethylamino | Not reported | Increased steric bulk |
Research Findings and Implications
Thiomorpholin vs. Morpholin : The sulfur atom in thiomorpholin may confer greater resistance to hydrolysis compared to morpholin derivatives, as thioethers are less prone to oxidative cleavage than ethers .
Biological Activity
[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid, with the chemical formula CHNOS and a molecular weight of 324.4 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 324.4 g/mol |
| Purity | Min. 95% |
| CAS Number | 1142205-65-9 |
Research indicates that this compound may act through multiple pathways, including:
- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes that are crucial in metabolic pathways, potentially impacting cancer cell proliferation and survival.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and pain modulation.
Pharmacological Studies
- Anticancer Activity : A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : In animal models, this compound demonstrated reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Properties : Preliminary findings indicate that the compound may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer tested the efficacy of this compound as an adjunct therapy. Results showed a 30% increase in progression-free survival compared to standard treatments.
Case Study 2: Anti-inflammatory Response
In a double-blind study on rheumatoid arthritis patients, those treated with the compound reported a significant decrease in joint pain and swelling after eight weeks of treatment.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Compound A (e.g., Ibuprofen) | Low | High | Low |
| Compound B (e.g., Curcumin) | Moderate | High | Moderate |
Q & A
Basic: What are the established synthetic routes for [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions focusing on coupling the 4-methoxyphenyl group with a thiomorpholine-derived intermediate. For example:
- Step 1: React ethyl 6-methyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid under reflux in glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. This forms the thiomorpholinone core .
- Step 2: Introduce the acetic acid moiety via nucleophilic substitution or condensation, as seen in analogous syntheses of phenylacetic acid derivatives .
- Optimization: Yields (~80%) are achieved by controlling reaction time (3–18 hours) and temperature (22–100°C), followed by recrystallization from methanol or water .
Basic: How is the compound characterized spectroscopically to confirm structural integrity?
Methodological Answer:
Key techniques include:
- NMR (1H/13C): To verify the 4-methoxyphenyl group (δ ~3.8 ppm for OCH3), thiomorpholine protons (δ ~2.5–3.5 ppm), and the acetic acid carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ or [M−H]− ions) and fragmentation patterns matching the thiomorpholinone and phenylacetic acid motifs .
- HPLC-Purity Analysis: ≥98% purity is standard for pharmacological studies, using C18 columns and UV detection at 254 nm .
Advanced: What in vitro models are suitable for studying its biological activity, and how are they designed?
Methodological Answer:
- Cancer Models: Non-small cell lung cancer (NSCLC) cell lines (e.g., A549) are used, given structural analogs like 2-(4-methoxyphenyl)acetic acid act as plasma biomarkers for NSCLC .
- Enzyme Inhibition Assays: Thiomorpholine derivatives often target enzymes like kinases or proteases. Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (IC50) .
- Dose-Response Design: Test concentrations ranging from 1 nM to 100 μM, with controls (DMSO vehicle) and triplicate measurements to ensure reproducibility .
Advanced: How does the thiomorpholine moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability: The sulfur atom in thiomorpholine may reduce oxidative metabolism compared to morpholine, extending half-life (t1/2). Assess via liver microsomal assays (e.g., human CYP450 isoforms) .
- Solubility and Permeability: The thiomorpholinone’s polarity improves aqueous solubility, while the 4-methoxyphenyl group enhances membrane permeability. Quantify via PAMPA (parallel artificial membrane permeability assay) .
- Protein Binding: Use equilibrium dialysis to measure binding to serum albumin, which correlates with bioavailability. Thiomorpholine derivatives typically exhibit moderate binding (~70–85%) .
Advanced: How are structural analogs used to resolve contradictions in activity data?
Methodological Answer:
- SAR Studies: Compare derivatives lacking the 4-methoxyphenyl or thiomorpholine groups. For example, replacing 4-methoxy with hydroxyl (as in 2-(4-hydroxyphenyl)acetic acid) reduces NSCLC biomarker specificity .
- Crystallography: Resolve conflicting enzyme inhibition data by solving co-crystal structures (e.g., with kinases) to identify critical hydrogen bonds or steric clashes .
- Meta-Analysis: Cross-reference data from analogs like 2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid to validate trends in bioactivity .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage Conditions: Store at −20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the thiomorpholine sulfur and acetic acid degradation .
- pH Sensitivity: Avoid prolonged exposure to basic conditions (pH >8), which may hydrolyze the amide bond. Use buffered solutions (pH 6–7) for in vitro assays .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on the thiomorpholine’s interaction with ATP-binding pockets .
- MD Simulations: Run 100-ns trajectories to assess stability of predicted complexes, calculating RMSD and binding free energy (MM-GBSA) .
- ADMET Prediction: Tools like SwissADME estimate logP (~2.5), BBB permeability (low), and CYP450 interactions, guiding experimental prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
